molecular formula C5H4Cl3NO2S B11784901 2-Chloropyridine-4-sulfonyl chloride hydrochloride

2-Chloropyridine-4-sulfonyl chloride hydrochloride

Cat. No.: B11784901
M. Wt: 248.5 g/mol
InChI Key: MPZOSCFPUQJVCJ-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-4-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the reaction of pyridine-N-oxides with chlorinating agents to produce 2-chloropyridines in high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products have significant applications in the pharmaceutical and agrochemical industries .

Mechanism of Action

The mechanism of action of 2-Chloropyridine-4-sulfonyl chloride hydrochloride involves its interaction with nucleophiles. The compound undergoes substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the chlorine atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyridine-4-sulfonyl chloride hydrochloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C5H4Cl3NO2S

Molecular Weight

248.5 g/mol

IUPAC Name

2-chloropyridine-4-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C5H3Cl2NO2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H;1H

InChI Key

MPZOSCFPUQJVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)Cl.Cl

Origin of Product

United States

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